4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including a fluorobenzoyl group, a hydroxy group, an indole moiety, and a pyridyl group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole moiety, followed by the introduction of the pyridyl group and the fluorobenzoyl group. The hydroxy group is usually introduced in the final steps of the synthesis. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 or NaBH4 in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzoyl)amino-3-(1H-indol-3-yl)propanoic acid: Shares the fluorobenzoyl and indole moieties but differs in the overall structure and functional groups.
Etodolac Related Compound H: Contains an indole moiety and is used as a reference standard in pharmaceutical research.
Uniqueness
4-(4-Fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H20FN3O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20FN3O3/c27-19-9-7-16(8-10-19)24(31)22-23(18-4-3-12-28-14-18)30(26(33)25(22)32)13-11-17-15-29-21-6-2-1-5-20(17)21/h1-10,12,14-15,23,29,31H,11,13H2/b24-22- |
InChI Key |
VLUGNCZOMBWICW-GYHWCHFESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C3=O)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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